molecular formula C15H11Cl2F3N2O B2599411 N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide CAS No. 477890-08-7

N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide

Cat. No.: B2599411
CAS No.: 477890-08-7
M. Wt: 363.16
InChI Key: CAKUULOOMQINFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is a complex organic compound that features both aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Acetamide Intermediate: The initial step involves the reaction of 3-chloro-4-methylphenylamine with acetic anhydride to form N-(3-chloro-4-methylphenyl)acetamide.

    Coupling with Pyridine Derivative: The intermediate is then coupled with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Halogenated derivatives or substituted amides.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

    Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-1-naphthamide
  • 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide
  • N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide stands out due to its combination of chloro and trifluoromethyl groups, which impart unique electronic properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N2O/c1-8-2-3-10(5-11(8)16)22-14(23)6-13-12(17)4-9(7-21-13)15(18,19)20/h2-5,7H,6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKUULOOMQINFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.